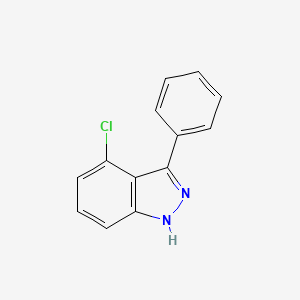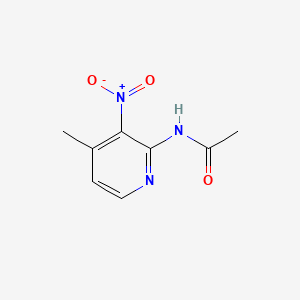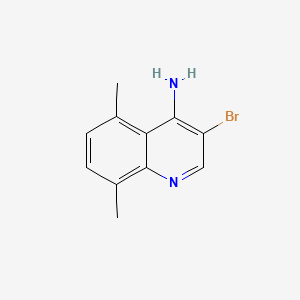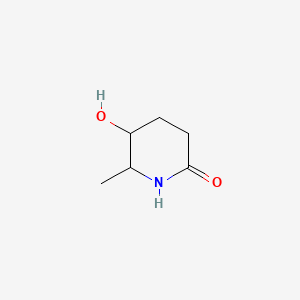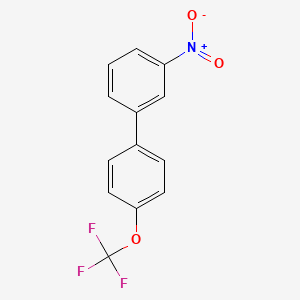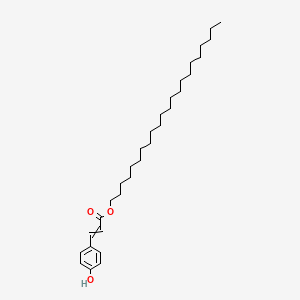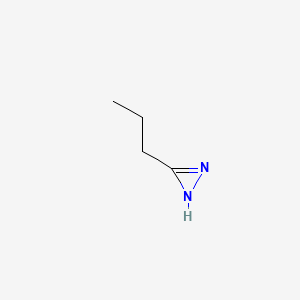
3-Propyl-1H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-1H-diazirene is an organic compound belonging to the diazirine family. Diazirines are characterized by a three-membered ring structure containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photolysis, making them valuable tools in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-diazirene typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The general steps are as follows:
Oximation: The ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to produce diaziridine.
Industrial Production Methods: Industrial production of diazirines, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Propyl-1H-diazirene undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:
Thermal Activation: Heating can also induce carbene formation, leading to similar insertion reactions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light is the primary reagent for photolysis reactions.
Oxidizing Agents: Reagents such as iodine and triethylamine, silver oxide, and oxalyl chloride are used for oxidation reactions.
Major Products: The major products of these reactions are carbene insertion products, which vary depending on the substrate involved. For example, insertion into a C-H bond results in the formation of a new C-C bond .
Aplicaciones Científicas De Investigación
3-Propyl-1H-diazirene has a wide range of applications in scientific research:
Chemical Biology: It is used as a photoaffinity label to study protein-ligand interactions by generating carbenes that covalently bind to nearby molecules upon activation.
Proteomics: Diazirine-based tags are employed in chemical proteomics to map non-covalent small molecule-protein interactions.
Material Science: The compound is used in polymer crosslinking and adhesion applications due to its ability to form strong covalent bonds upon activation.
Mecanismo De Acción
The primary mechanism of action of 3-Propyl-1H-diazirene involves the generation of carbenes upon photolysis or thermal activation. These carbenes are highly reactive and can insert into various bonds, forming stable covalent linkages. This property is exploited in photoaffinity labeling and crosslinking applications .
Comparación Con Compuestos Similares
1H-Diazirine: A related compound with a similar three-membered ring structure but different substituents.
Diaziridines: Precursors to diazirines, these compounds contain a three-membered ring with two nitrogen atoms and are used in similar applications.
Uniqueness: 3-Propyl-1H-diazirene is unique due to its specific substituent (propyl group), which can influence its reactivity and the types of interactions it can participate in. This makes it a valuable tool in applications requiring precise control over carbene generation and insertion .
Propiedades
IUPAC Name |
3-propyl-1H-diazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-3-4-5-6-4/h2-3H2,1H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZBBGZQOCCIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702036 |
Source


|
| Record name | 3-Propyl-1H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70348-66-2 |
Source


|
| Record name | 3-Propyl-1H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
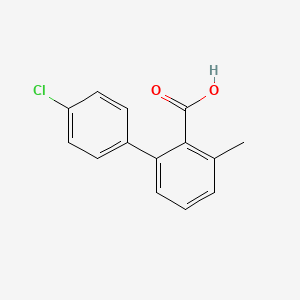
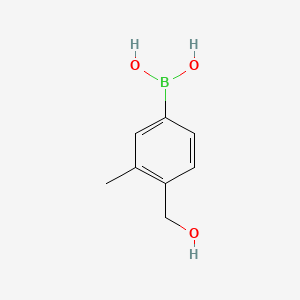
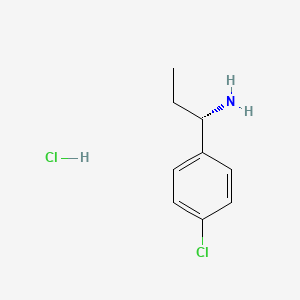
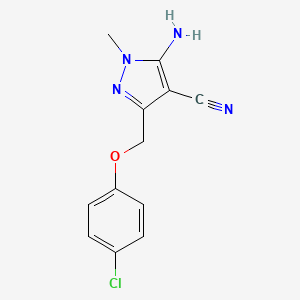

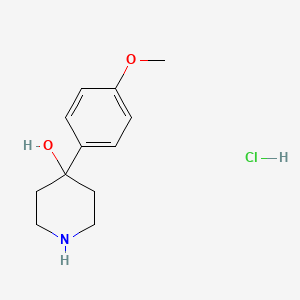
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
